molecular formula C22H18F3N3O3S B15026387 N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15026387
M. Wt: 461.5 g/mol
InChI Key: XZZUHHOFRAGWCO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate starting materials like 4-methoxybenzaldehyde and trifluoromethyl ketone.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the pyrimidinyl intermediate using a sulfanyl linkage. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide: Lacks the trifluoromethyl group.

    N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl}acetamide: Contains a methyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C22H18F3N3O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18F3N3O3S/c1-13(29)15-4-3-5-16(10-15)26-20(30)12-32-21-27-18(11-19(28-21)22(23,24)25)14-6-8-17(31-2)9-7-14/h3-11H,12H2,1-2H3,(H,26,30)

InChI Key

XZZUHHOFRAGWCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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